molecular formula C9H9FO2 B1304783 1-(4-Fluoro-3-methoxyphenyl)ethanone CAS No. 64287-19-0

1-(4-Fluoro-3-methoxyphenyl)ethanone

Cat. No. B1304783
CAS RN: 64287-19-0
M. Wt: 168.16 g/mol
InChI Key: PFEGFUCYOHBDJF-UHFFFAOYSA-N
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Description

1-(4-Fluoro-3-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H9FO2 . It is also known as 4’-Fluoro-3’-methoxyacetophenone, FMOC, or Fluoro-methoxy-acetophenone. This compound belongs to the category of aryl ketones and is a widely-used intermediate in the pharmaceutical industry.


Molecular Structure Analysis

The molecular structure of 1-(4-Fluoro-3-methoxyphenyl)ethanone is based on its molecular formula, C9H9FO2 . The structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

1-(4-Fluoro-3-methoxyphenyl)ethanone is a solid at room temperature . It has a molecular weight of 168.17 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis of Novel Schiff Bases and Antimicrobial Agents

Researchers have utilized 1-(4-Fluoro-3-methoxyphenyl)ethanone as a precursor in the synthesis of novel Schiff bases, which are formed through reactions with various aldehydes. These compounds have been evaluated for their antimicrobial properties, showing promising results against a range of bacterial and fungal pathogens. The synthesis techniques employed, such as the Gewald synthesis and the Vilsmeier-Haack reaction, underscore the compound's versatility in creating structurally diverse and biologically active molecules (Puthran et al., 2019).

Development of Antimicrobial Compounds

Further extending its applications in antimicrobial research, 1-(4-Fluoro-3-methoxyphenyl)ethanone has been involved in the synthesis of various derivatives with potential antimicrobial activity. These studies aim to explore the structure-activity relationship of these derivatives, providing insights into their mechanism of action and potential therapeutic applications (Nagamani et al., 2018).

Advancements in Chemical Synthesis Techniques

The compound has also been a focal point in studies aiming to improve chemical synthesis techniques. For instance, research comparing sonochemical methods to conventional approaches for synthesizing chalcone derivatives highlights the efficiency and energy savings of ultrasonic energy in chemical reactions. Such studies not only provide insights into the practical applications of 1-(4-Fluoro-3-methoxyphenyl)ethanone but also contribute to the broader field of green chemistry (Jarag et al., 2011).

Safety And Hazards

1-(4-Fluoro-3-methoxyphenyl)ethanone is considered hazardous. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes .

properties

IUPAC Name

1-(4-fluoro-3-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c1-6(11)7-3-4-8(10)9(5-7)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFEGFUCYOHBDJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379080
Record name 1-(4-fluoro-3-methoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluoro-3-methoxyphenyl)ethanone

CAS RN

64287-19-0
Record name 1-(4-Fluoro-3-methoxyphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64287-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-fluoro-3-methoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of dimethyl sulfoxide (1.33 mL) in dichloromethane (5 mL) was added dropwise to a solution of oxalyl chloride (1.63 mL) in dichloromethane (80 mL) in a nitrogen atmosphere at −78° C. After stirring the reaction solution at −78° C. for 3 minutes, a solution of 1-(4-fluoro-3-methoxyphenyl)ethanol (2.6 g) in dichloromethane (15 mL) was added dropwises to the reaction solution. Further, the reaction solution was stirred at −78° C. for 20 minutes, and triethylamine (10.8 mL) was added dropwise to the reaction solution. Then, the reaction solution was stirred at −78° C. for 10 minutes, and further stirred at room temperature for 30 minutes. Water and dichloromethane were added to the reaction solution and the organic layer was partitioned. The resulting organic layer was dried over magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (elution solvent: heptane-ethyl acetate system) to obtain 2.54 g of the title compound. The physical properties of the compound are as follows.
Quantity
1.33 mL
Type
reactant
Reaction Step One
Quantity
1.63 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
10.8 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E Hu, J Ma, C Biorn, D Lester-Zeiner… - Journal of medicinal …, 2012 - ACS Publications
A radiolabeled tracer for imaging therapeutic targets in the brain is a valuable tool for lead optimization in CNS drug discovery and for dose selection in clinical development. We report …
Number of citations: 31 pubs.acs.org

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